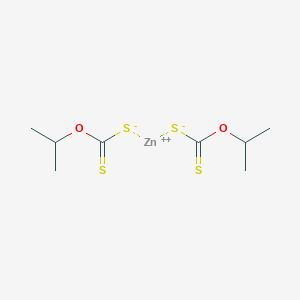
Zinc isopropylxanthate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- is a coordination compound that features zinc as the central metal ion coordinated to two O-(1-methylethyl) carbonodithioate ligands. This compound is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc salts with O-(1-methylethyl) carbonodithioate ligands under controlled conditions. One common method includes the following steps:
Reacting zinc chloride with sodium O-(1-methylethyl) carbonodithioate: in an aqueous medium.
Stirring the reaction mixture: at room temperature for several hours to ensure complete complexation.
Isolating the product: by filtration and washing with water to remove any unreacted starting materials.
Drying the product: under vacuum to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
化学反応の分析
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The O-(1-methylethyl) carbonodithioate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber and plastics as a stabilizer and vulcanization agent.
作用機序
The mechanism of action of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The O-(1-methylethyl) carbonodithioate ligands provide stability to the complex and influence its reactivity.
類似化合物との比較
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- can be compared with other zinc coordination compounds, such as:
Zinc, bis[O-ethyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Similar structure but with ethyl groups instead of 1-methylethyl groups.
Zinc, bis[O-phenyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Features phenyl groups, leading to different chemical properties and applications.
The uniqueness of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds.
特性
CAS番号 |
1000-90-4 |
|---|---|
分子式 |
C8H14O2S4Zn |
分子量 |
335.8 g/mol |
IUPAC名 |
zinc;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |
InChIキー |
SZNCKQHFYDCMLZ-UHFFFAOYSA-L |
SMILES |
CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
正規SMILES |
CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
Key on ui other cas no. |
1000-90-4 |
物理的記述 |
Dry Powder |
関連するCAS |
108-25-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















